molecular formula C7H9BrO2 B3032998 1-Cyclohexene-1-carboxylic acid, 2-bromo- CAS No. 68965-62-8

1-Cyclohexene-1-carboxylic acid, 2-bromo-

Cat. No.: B3032998
CAS No.: 68965-62-8
M. Wt: 205.05 g/mol
InChI Key: ZLXLAGQLWBJSSF-UHFFFAOYSA-N
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Description

1-Cyclohexene-1-carboxylic acid, 2-bromo- is an organic compound with the molecular formula C7H9BrO2 It is a derivative of cyclohexene, where a bromine atom is attached to the second carbon of the cyclohexene ring, and a carboxylic acid group is attached to the first carbon

Mechanism of Action

Target of Action

Carboxylic acids, in general, are known to interact with various enzymes and receptors in the body, influencing metabolic and signaling pathways .

Mode of Action

The exact mode of action of 2-bromocyclohexene-1-carboxylic acid is not well-documented. As a carboxylic acid derivative, it may participate in reactions involving its carboxyl (-COOH) group. The bromine atom on the cyclohexene ring could potentially make this compound more reactive, allowing it to participate in various chemical reactions .

Pharmacokinetics

Carboxylic acids are generally well-absorbed in the body and can be distributed throughout due to their polar nature . The presence of the bromine atom may influence its metabolic stability and excretion.

Result of Action

As an intermediate in certain biochemical pathways, its transformation into other compounds could potentially influence various physiological processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-bromocyclohexene-1-carboxylic acid. For instance, the reactivity of the bromine atom might be affected by changes in pH or temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexene-1-carboxylic acid, 2-bromo- can be synthesized through several methods. One common approach involves the bromination of 1-cyclohexene-1-carboxylic acid. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of 1-cyclohexene-1-carboxylic acid, 2-bromo- may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexene-1-carboxylic acid, 2-bromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: 1-Cyclohexene-1-carboxylic acid derivatives with different functional groups.

    Oxidation: Cyclohexene-1-carboxylic acid ketones or aldehydes.

    Reduction: Cyclohexanol or cyclohexane derivatives.

Scientific Research Applications

1-Cyclohexene-1-carboxylic acid, 2-bromo- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including resins, coatings, and adhesives.

Comparison with Similar Compounds

1-Cyclohexene-1-carboxylic acid, 2-bromo- can be compared with other similar compounds, such as:

The presence of both the bromine atom and the carboxylic acid group in 1-Cyclohexene-1-carboxylic acid, 2-bromo- makes it a versatile compound with distinct chemical and biological properties.

Properties

IUPAC Name

2-bromocyclohexene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXLAGQLWBJSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473122
Record name 1-Cyclohexene-1-carboxylic acid, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68965-62-8
Record name 1-Cyclohexene-1-carboxylic acid, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclohexene-1-carboxylic acid, 2-bromo-
Reactant of Route 2
1-Cyclohexene-1-carboxylic acid, 2-bromo-
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1-Cyclohexene-1-carboxylic acid, 2-bromo-
Reactant of Route 4
1-Cyclohexene-1-carboxylic acid, 2-bromo-
Reactant of Route 5
1-Cyclohexene-1-carboxylic acid, 2-bromo-
Reactant of Route 6
1-Cyclohexene-1-carboxylic acid, 2-bromo-

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